Mono(2-carboxyethyl) Phthalate-d4 is a deuterated derivative of Mono(2-carboxyethyl) Phthalate, used primarily in scientific research to trace and quantify biological processes. This compound is significant due to its stable isotope labeling, which enhances its utility in various analytical applications. The compound's molecular formula is , and it has a molecular weight of approximately 238.26 g/mol. It is classified under the category of phthalates, which are esters of phthalic acid commonly used as plasticizers.
Mono(2-carboxyethyl) Phthalate-d4 is synthesized from phthalic anhydride and 3-hydroxypropionic acid, incorporating deuterium atoms into its structure. This compound belongs to the broader class of phthalates, which are widely studied for their roles in environmental chemistry and toxicology. Phthalates are known for their use in various applications, including plastics and personal care products.
The synthesis of Mono(2-carboxyethyl) Phthalate-d4 typically involves several steps:
The molecular structure of Mono(2-carboxyethyl) Phthalate-d4 features a phthalate moiety with carboxyethyl functional groups. The presence of deuterium atoms allows for precise tracking in metabolic studies.
O=C(OCC(C(C)=O)=O)C1=C([2H])C([2H])=C([2H])C([2H])=C1
.Mono(2-carboxyethyl) Phthalate-d4 can undergo various chemical reactions:
The mechanism of action for Mono(2-carboxyethyl) Phthalate-d4 involves its interaction with biological systems, particularly as an endocrine disruptor. It affects hormone synthesis, transport, and metabolism by interfering with molecular pathways associated with hormonal regulation.
The compound's stability and reactivity make it suitable for various analytical applications, particularly in mass spectrometry where its isotopic labeling enhances detection sensitivity.
Mono(2-carboxyethyl) Phthalate-d4 has diverse scientific applications:
This compound serves as a crucial tool in understanding the behavior of phthalates within biological systems and their implications for human health and environmental safety.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7